3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine
Description
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine is a complex organic compound featuring a 1,2,4-oxadiazole ring, a piperidine ring, and various substituents. The presence of these functional groups makes it a molecule of interest in medicinal chemistry and materials science due to its potential biological activities and unique chemical properties .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-3-28-19-10-8-17(9-11-19)21-23-22(29-24-21)18-5-4-14-25(15-18)30(26,27)20-12-6-16(2)7-13-20/h6-13,18H,3-5,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMLJVZSENCSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the sulfonyl group: The sulfonyl group is usually introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent due to the presence of the 1,2,4-oxadiazole ring, which is known for its antibacterial and antiviral properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies investigating the interaction of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-(2,4-dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole share similar structural features and biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid, exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile molecule for various applications in research and industry .
Biological Activity
The compound 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest potential applications in various therapeutic areas, including anti-cancer and anti-inflammatory therapies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₃₁N₃O₃S
- Molecular Weight : 357.53 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The oxadiazole moiety is known for its role in modulating biological pathways through enzyme inhibition or receptor antagonism.
Anticancer Properties
Research indicates that compounds containing oxadiazole rings exhibit significant cytotoxicity against various cancer cell lines. A study evaluating derivatives of oxadiazoles demonstrated that certain compounds showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, the IC₅₀ values for selected derivatives were reported as follows:
| Compound ID | IC₅₀ (μg/ml) | Cell Line |
|---|---|---|
| 11b | 11.20 | A549 (Lung cancer) |
| 11c | 15.73 | A549 |
| 13b | 59.61 | A549 |
| 14b | 27.66 | A549 |
These results suggest that the synthesized derivatives, including the target compound, may have high potential for further development as cancer therapeutics .
Antioxidant Activity
In addition to anticancer effects, the compound's antioxidant properties were assessed using standard assays. The results indicated moderate antioxidant activity compared to butylated hydroxyanisole (BHA), a well-known antioxidant standard. This activity is crucial for mitigating oxidative stress-related diseases .
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study focused on synthesizing various oxadiazole derivatives, including the target compound. The researchers utilized techniques like IR spectroscopy and NMR to confirm the structure and purity of the synthesized compounds. Biological evaluations revealed that certain derivatives exhibited significant anticancer activity against A549 lung cancer cells, highlighting the therapeutic potential of these compounds .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to certain enzyme active sites, potentially leading to inhibition of their activity .
- Comparative Analysis : Comparative studies with other oxadiazole derivatives showed that while many exhibit similar biological activities, the specific substitutions on the piperidine and oxadiazole rings can significantly influence potency and selectivity against different cancer cell lines .
Q & A
Q. What are the standard synthetic routes for preparing 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring. A common approach includes:
Oxadiazole Formation : Reacting 4-ethoxybenzamide with hydroxylamine to form an amidoxime intermediate, followed by cyclization with a carbonyl source (e.g., triethyl orthoformate) under acidic conditions .
Sulfonylation : Coupling the oxadiazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., NaH) to introduce the sulfonyl-piperidine moiety .
- Optimization : Key parameters include solvent choice (DMF or THF for solubility), temperature control (60–80°C for cyclization), and catalyst use (e.g., LiH for nucleophilic substitution) .
Q. How is structural confirmation of the compound achieved using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the ethoxyphenyl group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and sulfonyl-piperidine protons (δ 2.4–3.2 ppm for piperidine CH2) .
- IR Spectroscopy : Identify sulfonyl S=O stretching (1350–1150 cm⁻¹) and oxadiazole C=N absorption (1650–1600 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., m/z 455 [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities of the compound to target proteins (e.g., bacterial enzymes). Focus on optimizing the oxadiazole and sulfonyl groups for hydrophobic interactions .
- QSAR Studies : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with antibacterial efficacy using regression models .
Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?
- Methodological Answer :
- Comparative SAR Analysis : Systematically vary substituents (e.g., phenyl vs. biphenyl groups) and test against standardized assays (e.g., MIC for E. coli). For example, fluorinated analogs may show enhanced membrane permeability but reduced solubility .
- Meta-Analysis : Aggregate data from published analogs to identify trends (e.g., electron-withdrawing groups on the oxadiazole improve antimicrobial activity) .
Q. How are reaction intermediates purified to ensure high yields of the final compound?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography (hexane/ethyl acetate gradient) for intermediates.
- Recrystallization : Purify the final product using ethanol/water mixtures to remove unreacted sulfonyl chloride .
- HPLC Validation : Employ a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) to confirm >95% purity .
Experimental Design & Data Analysis
Q. What in vitro assays are appropriate for evaluating the compound’s antimicrobial potential?
- Methodological Answer :
- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) strains .
- Time-Kill Kinetics : Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects .
Q. How can stability studies under physiological conditions inform formulation development?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
